molecular formula C20H19ClN4O2 B2809724 5-(3-chlorophenyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1052615-39-0

5-(3-chlorophenyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2809724
CAS No.: 1052615-39-0
M. Wt: 382.85
InChI Key: JUWYYFHKXWWBCN-UHFFFAOYSA-N
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Description

This compound features a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 3-chlorophenyl group at position 5 and a 2,4,6-trimethylphenylmethyl (mesitylene-derived) moiety at position 1 (). Its molecular formula is C₁₈H₁₅ClN₄O₂ (MW: 354.79 g/mol).

Properties

IUPAC Name

5-(3-chlorophenyl)-3-[(2,4,6-trimethylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-11-7-12(2)16(13(3)8-11)10-24-18-17(22-23-24)19(26)25(20(18)27)15-6-4-5-14(21)9-15/h4-9,17-18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWYYFHKXWWBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding amines .

Scientific Research Applications

5-(3-chlorophenyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Activity Against HepG2 Cancer Cells

Compound Substituents IC₅₀ (μM) Key Features Reference
Target Compound 3-Chlorophenyl, 2,4,6-trimethylbenzyl N/A High lipophilicity (logP ~3.5*), mesitylene enhances metabolic stability
Compound 3 (Wang et al.) Pyrrolo[2,3-d]pyrimidine-triazole hybrid 2.03 Induces G2/M cell cycle arrest; triazole critical for apoptosis inhibition
Compound 2 (Queiroz et al.) Ethynyl estradiol-triazole derivative 17.8 Moderate activity; ethynyl group reduces steric hindrance
Chromene-Triazole 1a,b Fluorophenyl, chromene-triazole 27.89 Fluorine enhances electron withdrawal; triazole replaceable with 1,2,4-triazole

Notes:

  • The target compound’s mesitylene group may improve binding pocket occupancy compared to smaller substituents in Compound 2 .
  • Fluorine in chromene-triazole analogs () increases potency, but chlorine in the target compound offers a balance of electronegativity and lipophilicity .

Structural Analogues with Modified Cores

Compound (CAS/ID) Core Structure Substituents Key Differences
BF37377 () Pyrrolo-triazole-dione 3,4-Dimethylphenyl, trifluoromethylbenzyl Higher logP (4.0*) due to CF₃ group
3-(3-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one () Indeno-pyridazinone 3-Chlorophenyl, pyridazinone core Pyridazinone reduces hydrogen-bonding capacity
AC1MEUMV () Pyrrolo[3,4-d]isoxazole-dione 2-Chlorophenyl, dimethylaminophenyl Isoxazole replaces triazole; lower metabolic stability

Notes:

  • Trifluoromethyl groups (BF37377) enhance metabolic stability but may reduce solubility compared to the target compound’s mesitylene group .

Physicochemical and Pharmacokinetic Properties

Using SwissADME predictions () and structural

Property Target Compound BF37377 () Compound 3 ()
Molecular Weight 354.79 402.37 ~450*
logP (Predicted) 3.5 4.0 2.8
Hydrogen Bond Acceptors 4 4 5
Solubility (LogS) -4.2 (Moderate) -5.0 (Low) -3.8 (High)
Drug-likeness (Lipinski) Yes (0 violations) Yes Yes

Notes:

  • The target compound’s logP (3.5) balances membrane permeability and solubility, whereas BF37377’s higher logP may limit bioavailability .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodology : Synthesis optimization involves systematic variation of reaction parameters:

  • Temperature : Elevated temperatures (e.g., 50–80°C) may accelerate cyclization but risk side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while aqueous/organic biphasic systems aid in purification .
  • Catalysts : Copper sulfate/sodium ascorbate systems (commonly used in click chemistry) can improve triazole formation efficiency .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively isolates the target compound .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., distinguishing aromatic substituents and methyl groups) and confirms stereochemistry .
  • HRMS : Validates molecular weight and isotopic patterns, especially for halogenated derivatives .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) functional groups .

Q. What structural features influence its potential biological activity?

  • Core Structure : The pyrrolo[3,4-d][1,2,3]triazole-dione scaffold provides rigidity, enabling selective interactions with enzymes (e.g., kinases or proteases) .
  • Substituent Effects :

  • 3-Chlorophenyl : Enhances lipophilicity and membrane permeability.
  • 2,4,6-Trimethylphenyl : Steric bulk may reduce off-target binding .

Q. How do reaction conditions impact the formation of byproducts?

  • Byproduct Analysis :

  • Incomplete Cyclization : Prolonged reaction times (≥24 hours) at high temperatures can degrade intermediates, necessitating real-time monitoring via TLC or HPLC .
  • Halogen Exchange : Chlorine substituents may undergo displacement in polar solvents, requiring inert atmospheres or milder conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approaches :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., COX-2 or bacterial enzymes) based on substituent modifications .
  • QSAR Models : Correlate electronic parameters (Hammett constants) or lipophilicity (logP) with experimental IC₅₀ values to prioritize synthetic targets .
    • Case Study : Fluorine substitution at the 4-position of the phenyl ring improved metabolic stability in analogs by reducing CYP450-mediated oxidation .

Q. How can contradictions in biological activity data between analogs be resolved?

  • Strategies :

  • Systematic SAR Studies : Synthesize derivatives with incremental substitutions (e.g., Cl → F, Br) to isolate electronic vs. steric effects .
  • Crystallography : Resolve binding modes of active vs. inactive analogs using X-ray diffraction (e.g., enzyme-cofactor complexes) .
    • Example : Conflicting antimicrobial data for chlorophenyl vs. bromophenyl analogs were attributed to differences in membrane penetration efficiency .

Q. What methodologies are recommended for in silico ADMET profiling?

  • Tools and Parameters :

  • SwissADME : Predicts drug-likeness (Lipinski’s rules), solubility (logS), and bioavailability. For this compound, moderate logP (~3.5) suggests acceptable absorption .
  • ProTox-II : Flags potential hepatotoxicity risks associated with triazole metabolites .
    • Validation : Compare predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. How can reaction pathways be validated using isotopic labeling or mechanistic probes?

  • Techniques :

  • ¹³C-Labeling : Track carbonyl group formation during cyclization via NMR .
  • Kinetic Isotope Effects (KIE) : Differentiate stepwise vs. concerted mechanisms in triazole ring closure .
    • Application : Deuterated solvents (e.g., D₂O) can identify proton transfer steps critical to reaction efficiency .

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